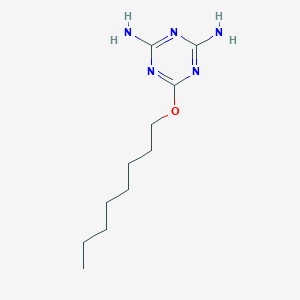

6-(Octyloxy)-1,3,5-triazine-2,4-diamine

Description

6-(Octyloxy)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by an octyloxy (C₈H₁₇O) substituent at the 6-position of the triazine core. This structural feature imparts unique physicochemical properties, such as enhanced lipophilicity and surfactant-like behavior, which are critical for its applications in agrochemicals, pharmaceuticals, or materials science.

Properties

CAS No. |

19619-58-0 |

|---|---|

Molecular Formula |

C11H21N5O |

Molecular Weight |

239.32 g/mol |

IUPAC Name |

6-octoxy-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C11H21N5O/c1-2-3-4-5-6-7-8-17-11-15-9(12)14-10(13)16-11/h2-8H2,1H3,(H4,12,13,14,15,16) |

InChI Key |

IRHDBABFPRZYDY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=NC(=NC(=N1)N)N |

Canonical SMILES |

CCCCCCCCOC1=NC(=NC(=N1)N)N |

Other CAS No. |

19619-58-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Aryl-1,6-Dihydro-1,3,5-Triazine-2,4-diamines

6-(Piperazin-1-yl)-1,3,5-Triazine-2,4-diamine

- Structure : Piperazine substituent (nitrogen-containing heterocycle).

- Activity : Exhibited anti-schistosomiasis activity, targeting parasite neuromuscular systems .

- Comparison : The octyloxy group’s hydrophobicity may limit solubility in biological fluids compared to the polar piperazine moiety, suggesting divergent therapeutic targets .

Indaziflam (6-(1-Fluoroethyl)-1,3,5-Triazine-2,4-diamine)

- Structure : Fluorinated ethyl group.

- Activity : Herbicide with prolonged soil persistence due to fluorine’s electronegativity and resistance to degradation .

- Comparison : The octyloxy chain’s lack of fluorine may reduce environmental persistence but increase biodegradability, aligning with stricter regulatory standards .

Atrazine (6-Chloro-N-Ethyl-N’-(1-Methylethyl)-1,3,5-Triazine-2,4-diamine)

- Structure: Chlorine and alkylamino substituents.

- Activity: Widely used herbicide with high efficacy but notable environmental toxicity due to chlorine’s stability .

- Comparison : Replacing chlorine with octyloxy may reduce groundwater contamination risks but require higher application doses due to lower electrophilic reactivity .

6-(4-Chlorophenyl)-1,3,5-Triazine-2,4-diamine

- Structure : Chlorophenyl group.

- Activity : Pharmaceutical intermediate for drug synthesis, leveraging chlorine’s electron-withdrawing effects for reactivity .

- Comparison : The octyloxy group’s electron-donating nature may shift applications toward surfactants or emulsifiers rather than reactive intermediates .

6-Undecyl-1,3,5-Triazine-2,4-diamine

6-(4-Methoxyphenyl)-1,3,5-Triazine-2,4-diamine

- Structure : Methoxyphenyl group.

- Properties : Crystalline structure with antitumor activity linked to planar aromatic interactions .

Data Table: Key Triazine Derivatives Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.